Methyl11-chloro-10-oxoundecanoate
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Overview
Description
Methyl 11-chloro-10-oxoundecanoate is a chemical compound with the molecular formula C12H21ClO3. It is a monomethyl ester of sebacinic acid and is known for its applications in organic synthesis and as a precursor in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-chloro-10-oxoundecanoate can be synthesized through the esterification of 11-chloro-10-oxoundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methyl 11-chloro-10-oxoundecanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 11-chloro-10-oxoundecanoic acid.
Reduction: Yields 11-chloro-10-hydroxyundecanoate or undecane derivatives.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-chloro-10-oxoundecanoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug development.
Medicine: Investigated for its potential in developing pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with specific molecular targets. It can act as an intermediate in various biochemical pathways, facilitating the formation of desired products through its reactive functional groups. The chlorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 10-chloro-10-oxodecanoate: Similar in structure but with a different chain length.
Methyl sebacoyl chloride: Another ester derivative of sebacinic acid with different functional groups.
Uniqueness
Methyl 11-chloro-10-oxoundecanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C12H21ClO3 |
---|---|
Molecular Weight |
248.74 g/mol |
IUPAC Name |
methyl 11-chloro-10-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h2-10H2,1H3 |
InChI Key |
GQBHEIBACIZQIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)CCl |
Origin of Product |
United States |
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